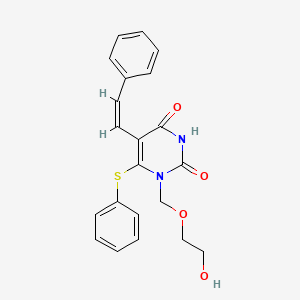
3a,7a-Di-epi-perindopril, (3aR,7aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,7a-Di-epi-perindopril, (3aR,7aR)-: is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Di-epi-perindopril involves multiple steps, including the formation of the octahydroindole ring system and the subsequent attachment of the perindopril side chain. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a,7a-Di-epi-perindopril follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions: 3a,7a-Di-epi-perindopril undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
3a,7a-Di-epi-perindopril has several scientific research applications, including:
Chemistry: Used as a reference compound in stereochemical studies.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 3a,7a-Di-epi-perindopril involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, 3a,7a-Di-epi-perindopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Comparación Con Compuestos Similares
Perindopril: The parent compound, widely used as an ACE inhibitor.
Perindoprilat: The active metabolite of perindopril.
Other ACE Inhibitors: Such as enalapril and lisinopril.
Uniqueness: 3a,7a-Di-epi-perindopril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other isomers and ACE inhibitors .
Propiedades
Número CAS |
145513-32-2 |
|---|---|
Fórmula molecular |
C19H32N2O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2S,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16-/m0/s1 |
Clave InChI |
IPVQLZZIHOAWMC-NPJQDHAYSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















